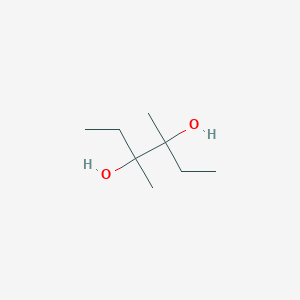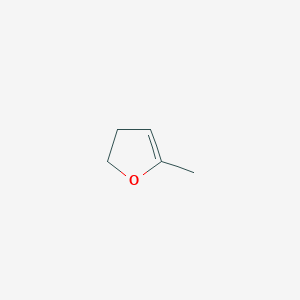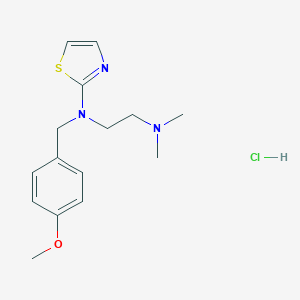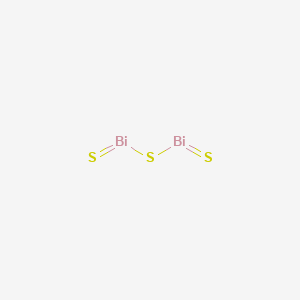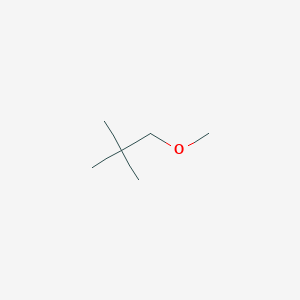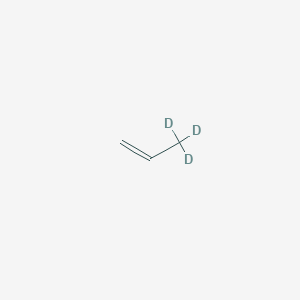
氧化铜(II)
描述
Copper (II) oxide or cupric oxide is an inorganic compound with the formula CuO . It is a black solid and is one of the two stable oxides of copper, the other being Cu2O or copper (I) oxide (cuprous oxide) . As a mineral, it is known as tenorite .
Synthesis Analysis
CuO is produced on a large scale by pyrometallurgy, as one stage in extracting copper from its ores . The ores are treated with an aqueous mixture of ammonium carbonate, ammonia, and oxygen to give copper (I) and copper (II) ammine complexes, which are extracted from the solids . These complexes are decomposed with steam to give CuO . It can also be formed by heating copper in air at around 300–800 °C .Molecular Structure Analysis
The structure of CuO is characterized by a monoclinic crystal system . It exhibits ionic bonding between the copper ions and oxide ions .Chemical Reactions Analysis
CuO can react with carbon monoxide or hydrogen to make copper metal . It dissolves in acids to make copper (II) salts . It also catalyzes the electrochemical carbon dioxide reduction reaction (CO2RR) to hydrocarbons and oxygenates with favorable selectivity .Physical And Chemical Properties Analysis
CuO has a molar mass of 79.545 g/mol, a density of 6.315 g/cm3, a melting point of 1,326 °C, and a boiling point of 2,000 °C . It is insoluble in water but soluble in ammonium chloride and potassium cyanide . It is also insoluble in alcohol and ammonium carbonate .科学研究应用
纳米复合材料合成:
- 使用混合方法合成的氧化铜(II)和三氧化钨纳米复合材料显示出在可见光范围内的吸收增强和带隙能量降低。这在光伏和光电子学中具有潜在应用 (Altanany、Gondal 和 Baig,2018).
磁分离:
- 使用磁泳法的新型磁分离技术显示了对磁性颗粒(如氧化铁(III)和氧化铜(II))的选择性分离。这在环境和工业过程中有意义 (Ying 等,2004).
太阳能转换:
- 研究重点是基于 p 型铜(I) 的氧化物,包括 Cu2O 和 CuxMyOz 氧化物,由于它们有利的带隙能量和高电荷载流子迁移率,它们在太阳能应用中很有用 (Sullivan、Zoellner 和 Maggard,2016).
纳米流体:
- 使用旋转圆盘反应器合成的氧化铜纳米粒子被应用于 CuO-水纳米流体中以增强热导率。这在传热和冷却系统中得到应用 (Chang、Liu 和 Tai,2011).
环境影响和毒性:
- 关于氧化铜(II)纳米粒子与水生生物相互作用的研究表明,它们可能导致蛋白质变性、DNA 损伤和氧化应激,这突出了了解其环境影响的重要性 (Akalin,2021).
气体传感:
- 氧化铜(II)纳米线因其检测氨等气体的灵敏性而受到评估,展示了环境监测和安全应用的潜力 (Shao 等,2014).
生物传感:
- 尺寸可控的氧化铜(I)纳米粒子影响葡萄糖生物传感器的灵敏度,表明其在医学诊断和监测中的潜力 (Lan 等,2017).
光催化:
- 氧化铜纳米团簇接枝的铌酸盐纳米片在光催化二氧化碳还原中是有效的,这表明在 CO2 封存和转化为有用的化学品中具有潜在应用 (Yin 等,2015).
高温超导:
- 在氧化铜中发现高温超导性,促进了对新型量子物质的研究,并对开发新型电子器件具有重要意义 (Keimer 等,2015).
抗病毒特性:
- 铜及其化合物,包括氧化铜,已被证明可以破坏各种病毒(如 SARS-CoV、流感等)的复制能力,表明它们可用于减少传染病的传播 (Cortes 和 Zuniga,2020).
安全和危害
未来方向
There is increasing attention given to transition metallic oxide nanoparticles for the last two decades because of their wide range of applications in the fields of catalysis, biosensing, cosmetics, pharmacy, food and agriculture, electronics, dentistry, energy, and environment . Copper (II) oxide nanoparticles (CuO NPs) have shown fascinating behavior in different areas of biomedicine and act as strong bactericidal, catalytic, anti-carcinogenic, and coating agents .
属性
IUPAC Name |
copper;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXRELNMOYFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO | |
| Record name | copper(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034488 | |
| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 1026, 1026 °C (decomp) | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia, SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE, Soluble in acids; difficultly soluble in water, Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.315 @ 14 °C/4 °C | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
For pharmacodynamic information of copper, refer to drug entry for [DB09130]. Copper(II) oxide nanoparticles generate DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions. In presence of H2O2, ascorbate, or both, copper (II) oxide generates hydroxyl radical, ascorbyl radical, and superoxide anion that interact with DNA, proteins, and lipids cause oxidative damage and cell death. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cu(II) oxide | |
Color/Form |
Black to brownish-black amorphous or crystalline powder or granules, Monoclinic crystals or black powder, Finely divided black particulate dispersed in air. | |
CAS RN |
1344-70-3, 1317-38-0 | |
| Record name | Copper oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1XJQ704R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 1326, 1326 °C | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



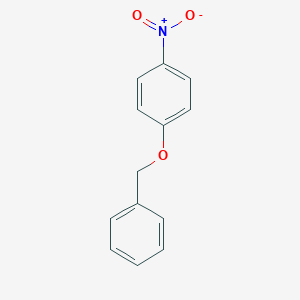
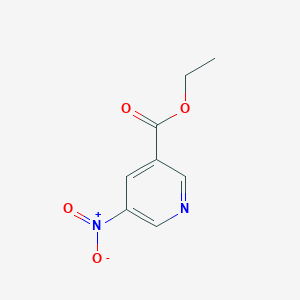
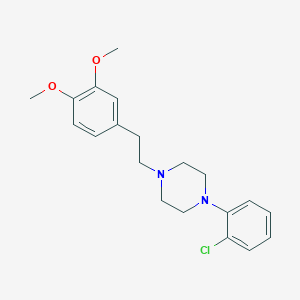
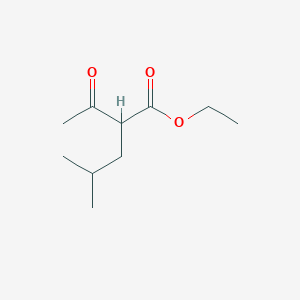
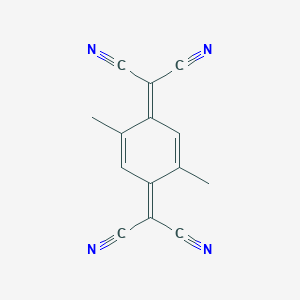
![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)
